molecular formula C11H10ClNO B1324226 5-(2-Chlorophenyl)-5-oxovaleronitrile CAS No. 898767-76-5

5-(2-Chlorophenyl)-5-oxovaleronitrile

Cat. No. B1324226
M. Wt: 207.65 g/mol
InChI Key: FNGABGCJIKNTNN-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s chemical formula, its structure, and its classification (e.g., is it an organic compound, a polymer, a bioactive molecule, etc.).



Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include details about its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, stability, and its chemical behavior under various conditions.


Scientific Research Applications

Antibacterial Properties

Research has shown that novel heterocyclic compounds containing fragments similar to 5-(2-Chlorophenyl)-5-oxovaleronitrile exhibit antibacterial activity. These compounds have been synthesized and tested against various bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, showing good antibacterial properties (Mehta, 2016).

Antimicrobial Activity

Compounds derived from similar chemical structures have been shown to possess antimicrobial properties. For example, 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one and its derivatives, which share structural similarities with 5-(2-Chlorophenyl)-5-oxovaleronitrile, have been synthesized and demonstrated significant antibacterial and antifungal activities (Kumar et al., 2022).

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds, such as 5-Chlorovaleroyl chloride, have been extensively researched. These studies focus on developing methods for analyzing impurities in compounds, which is crucial for understanding the purity and quality of the final product in pharmaceutical applications (Tang et al., 2010).

Role in Organic Solar Cells

Investigations into the utility of similar compounds in the field of renewable energy have been conducted. For instance, the synthesis and evaluation of certain chlorophenyl acrylonitrile derivatives as electron acceptors in bulk heterojunction organic solar cells have shown promising results (Kazici et al., 2016).

Anti-Cancer Research

Some derivatives have been studied for their potential in cancer treatment. For example, novel 1,2,4-triazolin-3-one derivatives, which include 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl) groups, have been synthesized and evaluated for their anticancer activities against various human tumor cell lines (Kattimani et al., 2013).

Antiviral Activity

Research has also delved into the antiviral properties of related compounds. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and shown to have anti-tobacco mosaic virus activity (Chen et al., 2010).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and precautions


properties

IUPAC Name

5-(2-chlorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGABGCJIKNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642240
Record name 5-(2-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-5-oxovaleronitrile

CAS RN

898767-76-5
Record name 5-(2-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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